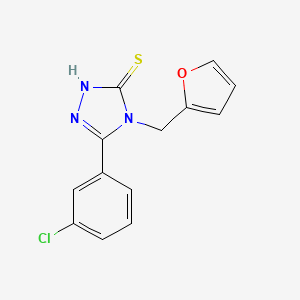

5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Description

The compound 5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS: 893725-06-9; molecular formula: C₁₃H₁₀ClN₃OS) features a 1,2,4-triazole core substituted at positions 4 and 5 with a furan-2-ylmethyl group and a 3-chlorophenyl moiety, respectively. This compound is synthesized via alkylation of a triazole-3-thiol precursor with furan-2-ylmethyl halides or through multi-step reactions involving furan-containing intermediates . Its structural uniqueness lies in the combination of a halogenated aromatic ring (3-chlorophenyl) and a heterocyclic furan substituent, which influence its physicochemical properties and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3OS/c14-10-4-1-3-9(7-10)12-15-16-13(19)17(12)8-11-5-2-6-18-11/h1-7H,8H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMURADJEZDSPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an appropriate alkylating agent.

Substitution Reactions: The introduction of the 3-chlorophenyl and furan-2-ylmethyl groups can be achieved through nucleophilic substitution reactions. For instance, the chlorophenyl group can be introduced using 3-chlorobenzyl chloride in the presence of a base like sodium hydride.

Thiol Group Introduction: The thiol group is typically introduced by treating the intermediate compound with thiourea under acidic conditions, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in 5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.

Reduction: The compound can be reduced to modify the triazole ring or the substituents.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydride or potassium carbonate are often used in substitution reactions.

Major Products

Disulfides: Formed from the oxidation of the thiol group.

Reduced Derivatives: Various reduced forms of the compound depending on the specific reducing agent and conditions used.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits a range of pharmacological properties that make it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of triazoles, including 5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, demonstrate notable antimicrobial effects. Studies have shown that triazole derivatives can act against various bacterial and fungal pathogens. For instance, the compound's structural framework allows it to interact effectively with microbial enzymes, inhibiting their function and leading to cell death .

Anticancer Properties

The triazole moiety has been associated with anticancer activity. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. The presence of the furan ring enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Anti-inflammatory Effects

Triazole derivatives are also known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in treating inflammatory diseases .

Agricultural Applications

The compound has potential uses as a pesticide or fungicide due to its biological activity.

Fungicidal Activity

Research has demonstrated that triazole compounds can effectively combat various fungal pathogens affecting crops. They work by disrupting fungal cell membrane synthesis and inhibiting ergosterol biosynthesis, which is essential for fungal growth . This property makes this compound a candidate for agricultural applications.

Material Science Applications

The unique chemical structure of this compound allows for its incorporation into advanced materials.

Polymer Chemistry

The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its thiol group can participate in thiol-ene click chemistry, allowing for the creation of cross-linked networks that improve material performance .

Case Studies

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with microbial enzymes and cellular structures. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell lysis and death. The chlorophenyl and furan-2-ylmethyl groups enhance the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Comparison with Analogous 1,2,4-Triazole-3-thiol Derivatives

Substituent Diversity

5-(Furan-2-yl)-4-[(4-methoxyphenyl)methylideneamino]-4H-1,2,4-triazole-3-thiol (XIII) Structure: Contains a Schiff base substituent (4-methoxyphenylmethyleneamino) at position 4 and a furan-2-yl group at position 4. Synthesis: Derived from furan-2-carbohydrazide via condensation with 4-methoxybenzaldehyde. Application: Exhibited antimicrobial activity against Staphylococcus aureus and Candida albicans .

5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Structure: Features a 4-chlorophenyl group (position 5) and a 3-methylphenyl group (position 4).

Application: Inhibits auxin biosynthesis in plants by targeting YUCCA flavin monooxygenases .

Heterocyclic Modifications

Metal Complexes of Schiff Base Ligands Example: (E)-4-((Furan-2-ylmethylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. Structure: Combines a pyridinyl group (position 5) and a furan-derived Schiff base (position 4). Application: Copper(II) and zinc(II) complexes demonstrated anticancer activity against MCF-7 and Hep-G2 cell lines .

Fused Heterocyclic Derivatives Example: 3-(3-Chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. Structure: Fused triazole-thiadiazole systems derived from 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Application: Showed significant antimicrobial activity .

Physicochemical Properties

- Key Observations :

- The furan-2-ylmethyl group in the target compound increases lipophilicity (LogP = 3.2) compared to Yucasin (LogP = 2.8).

- Schiff base derivatives (e.g., Compound XIII) exhibit higher molecular weights and reduced aqueous solubility due to aromatic substituents.

Biological Activity

5-(3-Chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 893725-06-9) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial and anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₀ClN₃OS, with a molecular weight of 291.76 g/mol. The presence of a thiol group (-SH) in its structure enhances its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study focused on various S-substituted derivatives reported minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans . The compound's structure allows for modifications that can enhance its efficacy against these microorganisms.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa, C. albicans |

| Other S-substituted derivatives | 31.25 - 125 | Various strains |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds incorporating the triazole moiety have shown promising cytotoxic effects against various cancer cell lines. Research indicates that the synthesized derivatives exhibit selective cytotoxicity towards melanoma cells and other cancer types .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of several triazole derivatives including those with hydrazone moieties, it was found that certain compounds displayed significant activity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines . The selectivity towards cancer cells suggests that modifications in the structure can lead to enhanced therapeutic profiles.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their structural features. The presence of electron-withdrawing groups (like the chlorophenyl group) and functional groups (like thiols) can significantly influence their pharmacological effects . The SAR studies indicate that compounds with specific substitutions exhibit improved antimicrobial and anticancer activities.

Q & A

Basic: What are the standard synthetic routes for preparing 5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via multi-step protocols involving cyclocondensation and functionalization. A common approach involves:

- Step 1 : Reacting 3-chlorophenyl-substituted precursors with furan-2-ylmethyl amines or hydrazines under reflux conditions in ethanol/water mixtures .

- Step 2 : Alkylation or sulfonation at the thiol group using reagents like chloroacetamide in alkaline media (e.g., KOH) to introduce diversity .

- Step 3 : Purification via recrystallization (ethanol/water) and structural validation using elemental analysis and LC-MS .

Basic: Which spectroscopic methods are most reliable for confirming the structure of this triazole-thiol derivative?

Key techniques include:

- ¹H-NMR : To identify proton environments (e.g., aromatic protons from 3-chlorophenyl at δ 7.2–7.8 ppm and furan protons at δ 6.3–7.4 ppm) .

- LC-MS : For molecular ion ([M+H]+) verification and purity assessment (>95%) .

- Elemental Analysis : To confirm C, H, N, S, and Cl content within ±0.4% theoretical values .

Basic: How can PASS online predict the pharmacological potential of this compound?

The PASS (Prediction of Activity Spectra for Substances) algorithm analyzes structural motifs to forecast biological activities. For this triazole-thiol:

- Input : SMILES notation or 3D structure (optimized via DFT methods).

- Output : Probable activities (Pa > 0.7) include antimicrobial, antifungal, or anti-inflammatory properties, based on analogs like 4-phenyl-1,2,4-triazole-3-thiols .

- Limitations : Predictions require experimental validation due to potential false positives .

Advanced: How can reaction conditions be optimized to improve the yield of the alkylation step in its synthesis?

Key factors include:

- Solvent Choice : Ethanol/water mixtures (1:1) enhance solubility of intermediates and reduce side reactions .

- Temperature : Reflux (70–80°C) accelerates nucleophilic substitution at the thiol group .

- Catalysis : Trace KI or phase-transfer catalysts (e.g., TBAB) improve reaction kinetics .

- Monitoring : TLC (silica, ethyl acetate/hexane) ensures reaction completion before workup .

Advanced: What computational strategies are effective for studying its binding interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., CYP450 or fungal lanosterol demethylase) .

- ADME Analysis : SwissADME predicts pharmacokinetics (e.g., logP ~3.2, moderate bioavailability) .

- DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV) to correlate reactivity with substituent effects .

Advanced: How should researchers resolve contradictions between in silico predictions and in vitro pharmacological data?

- Re-evaluate Models : Adjust docking parameters (e.g., grid size, flexibility) to better mimic physiological conditions .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target affinity, as seen in fluorophenyl analogs .

- Dose-Response Studies : Perform MIC/MBC assays across concentrations (1–100 µg/mL) to identify false-negative predictions .

Advanced: What is the impact of the 3-chlorophenyl and furan-2-ylmethyl substituents on its reactivity and bioactivity?

- Electron Effects : The 3-chlorophenyl group enhances lipophilicity (logP ↑) and stabilizes π-π interactions in enzyme binding pockets .

- Steric Effects : The furan-2-ylmethyl moiety may restrict rotational freedom, improving selectivity but reducing solubility .

- Bioactivity : Chlorine increases antimicrobial potency (MIC ↓ 50% vs. non-halogenated analogs), while furan enhances metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.